Direct Comparison: GNE-6640 Exhibits 1.4-fold Higher Potency Against USP7 Catalytic Domain vs. Structural Analog GNE-6776
GNE-6640 demonstrates superior potency against the USP7 catalytic domain compared to its close structural analog, GNE-6776. In a direct comparative study using the same assay conditions, GNE-6640 achieved an IC50 of 0.43 ± 0.07 µM, whereas GNE-6776 exhibited an IC50 of 0.61 ± 0.15 µM [1].
| Evidence Dimension | Inhibitory potency against USP7 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 0.43 ± 0.07 µM |
| Comparator Or Baseline | GNE-6776 (IC50 = 0.61 ± 0.15 µM) |
| Quantified Difference | ~1.4-fold improvement in potency |
| Conditions | In vitro enzymatic assay using USP7 catalytic domain; reported in same publication [1] |
Why This Matters
This quantitative difference can be critical for experiments requiring a lower concentration of inhibitor to achieve the desired level of USP7 blockade, potentially minimizing off-target effects related to higher compound concentrations.
- [1] Schauer, N.J., et al. (2020). Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. Scientific Reports, 10, 5324. Table 2. View Source
